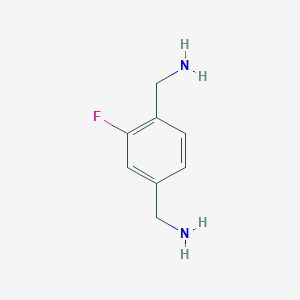

4-Aminomethyl-3-fluoro-benzylamine

概要

説明

“4-Aminomethyl-3-fluoro-benzylamine” is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol. It is an important building block for the synthesis of various compounds .

Synthesis Analysis

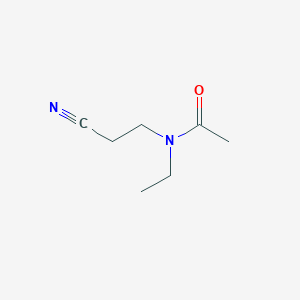

The synthesis of benzylamines, which includes “this compound”, involves various methods. One common method is the alkylation of primary amines with primary alkyl halides . Another method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions .

Chemical Reactions Analysis

Amines, including benzylamines, undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .

科学的研究の応用

1. Histamine Receptor Antagonism

A study by Apodaca et al. (2003) investigated 4-(Aminoalkoxy)benzylamines for in vitro activity at the human histamine H3 receptor. Some compounds in this series, related to 4-Aminomethyl-3-fluoro-benzylamine, exhibited subnanomolar binding affinities and were identified as antagonists in cell-based models of human histamine H3 receptor activation.

2. Neuroprotective Effect Against MDMA-Induced Neurotoxicity

Li et al. (2010) conducted a study on the neuroprotective effects of fluoxetine against MDMA-induced neurotoxicity using an imaging agent structurally related to this compound (Li et al., 2010). This research highlights the potential of compounds structurally similar to this compound in understanding and possibly mitigating neurotoxicity.

3. Perovskite Solar Cell Performance Improvement

A bifunctional conjugated organic molecule, similar in structure to this compound, was used in the development of perovskite solar cells (Hu et al., 2018). This application demonstrates the compound's potential in enhancing the efficiency and stability of solar cell technology.

4. Fluorogenic Derivatization of Catechols and Amino Phenols

Pennington et al. (2007) explored the use of benzylamine derivatives, similar to this compound, for the selective fluorogenic derivatization of catechols and amino phenols (Pennington et al., 2007). This research indicates potential applications in analytical chemistry and biological studies.

5. Synthesis and Characterization of Antitumor Agents

Bradshaw et al. (2002) studied the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to this compound, demonstrating their effectiveness in inhibiting tumor growth (Bradshaw et al., 2002).

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-Aminomethyl-3-fluoro-benzylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This interaction is significant for the synthesis of 18F-labeled compounds, which are essential in medical imaging and diagnostics. Additionally, this compound is involved in the inhibition of nitrilase (EC 3.5.5.1), an enzyme that hydrolyzes nitriles to carboxylic acids .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of trypsin-1, a serine protease involved in numerous physiological processes . The compound’s impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the α- and γ-carboxyl groups of folic acid, forming 18F-labeled folate . This binding interaction is crucial for its role in medical imaging. Additionally, this compound inhibits nitrilase, affecting the hydrolysis of nitriles . These interactions highlight the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound is stable under specific conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo biotransformation in recombinant E. coli, producing benzylamine . This metabolic pathway is significant for the compound’s bioproduction and potential industrial applications. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in cellular processes and therapeutic applications.

特性

IUPAC Name |

[4-(aminomethyl)-3-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVROLKSYLUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

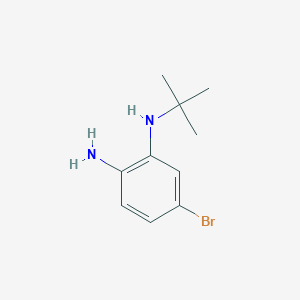

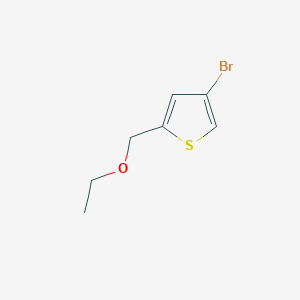

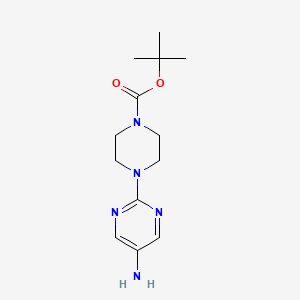

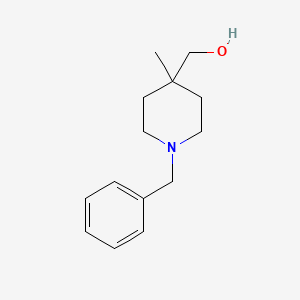

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

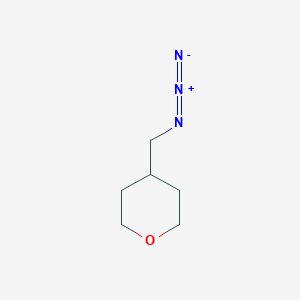

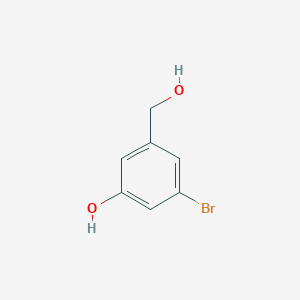

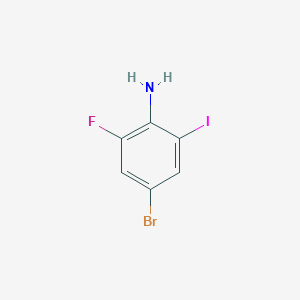

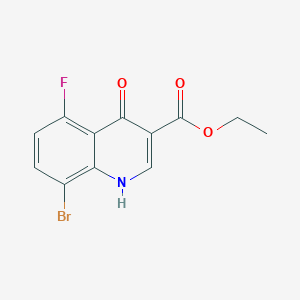

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)